2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide
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Description
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H17N3OS2 and its molecular weight is 367.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to possess diverse pharmacological properties . They have shown activity against various targets, including antibacterial, antifungal, and anticancer targets .
Mode of Action
For instance, some imidazo[2,1-b]thiazole derivatives have shown inhibitory activity against VEGFR2 , which is a key receptor in angiogenesis, a process that is often upregulated in cancer.
Biochemical Pathways
For instance, the inhibition of VEGFR2 can affect angiogenesis, impacting the growth and spread of cancer cells .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could potentially impact the compound’s bioavailability and distribution within the body.
Result of Action
Similar compounds have demonstrated cytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in certain types of cells.
Properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-13-4-6-14(7-5-13)17-11-22-15(12-25-19(22)21-17)9-18(23)20-10-16-3-2-8-24-16/h2-8,11-12H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDZZYJSJXSYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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